Product packaging for Gigasept(Cat. No.:CAS No. 58693-20-2)

Gigasept

Cat. No.: B1199949
CAS No.: 58693-20-2
M. Wt: 248.27 g/mol
InChI Key: WCVVCEWJAIGGDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Gigasept refers to a line of aldehyde-free disinfectants and cleaners designed for the reprocessing of surgical instruments and medical equipment. The products, such as this compound AF, are concentrates that are diluted with cold water to achieve the desired application concentration, typically ranging from 0.5% to 5% . A primary application is the manual cleaning and disinfection of thermolabile instruments, including flexible and rigid endoscopes, as well as breathing masks and anaesthetic equipment . The research value of these formulations lies in their broad-spectrum efficacy combined with material compatibility. This compound solutions are documented to be effective against bacteria (including mycobacteria under specific formulations), yeasts, and enveloped viruses such as HIV, HBV, and HCV . The mechanism of action is achieved through a combination of active ingredients, which may include didecyldimethylammonium chloride, phenoxypropanols, and alkylguanidine salts . These compounds work by disrupting microbial cell membranes and denaturing proteins, leading to cell death. Furthermore, certain this compound variants are particularly suited for use in ultrasonic baths, where they maintain chemical stability and can achieve very good cleaning results . After the required contact time, which varies from 5 to 60 minutes depending on the concentration and microbial target, instruments must be rinsed thoroughly with water to remove any solution residues . The working solution, when used for disinfection of previously cleaned instruments, can remain stable for up to 7 days . This product is For Research Use Only (RUO) and is strictly not for personal, cosmetic, or medical use on humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H20O6 B1199949 Gigasept CAS No. 58693-20-2

Properties

CAS No.

58693-20-2

Molecular Formula

C11H20O6

Molecular Weight

248.27 g/mol

IUPAC Name

butanedial;2,5-dimethoxyoxolane;formaldehyde

InChI

InChI=1S/C6H12O3.C4H6O2.CH2O/c1-7-5-3-4-6(8-2)9-5;5-3-1-2-4-6;1-2/h5-6H,3-4H2,1-2H3;3-4H,1-2H2;1H2

InChI Key

WCVVCEWJAIGGDP-UHFFFAOYSA-N

SMILES

COC1CCC(O1)OC.C=O.C(CC=O)C=O

Canonical SMILES

COC1CCC(O1)OC.C=O.C(CC=O)C=O

Synonyms

gigasept

Origin of Product

United States

Chemical Architectures and Mechanistic Basis of Antimicrobial Action

Aldehyde-Based Biocides in Disinfectant Formulations

Aldehydes are highly reactive organic compounds characterized by a carbonyl functional group (-CHO). Their biocidal activity stems from their ability to react with and cross-link various nucleophilic groups present in microbial proteins and nucleic acids, leading to the disruption of vital cellular functions and ultimately, cell death.

Glutaraldehyde (B144438) (Butanedial) Chemistry and Target Interactions

Glutaraldehyde, a saturated dialdehyde (B1249045), is a potent biocide widely utilized for high-level disinfection and sterilization. Its antimicrobial efficacy is largely dependent on the pH of the solution. In acidic conditions, glutaraldehyde is relatively inactive; however, under alkaline conditions (pH 7.5–8.5), it becomes highly biocidal. This is attributed to the increased reactivity of microbial cell surface molecules, such as hydroxyl, carboxyl, and amino groups, at higher pH levels. wikipedia.org

The primary mechanism of glutaraldehyde's antimicrobial action is through alkylation of sulfhydryl, hydroxyl, carboxyl, and amino groups of microbial proteins and nucleic acids. researchgate.net This process involves the reaction of glutaraldehyde's aldehyde groups with these functional groups, leading to the formation of stable covalent cross-links. Such cross-linking inactivates enzymes essential for cellular metabolism and disrupts the structural integrity of the cell. researchgate.net Furthermore, glutaraldehyde can penetrate the outer layers of microbial cells, including the tough outer coat of bacterial spores, contributing to its sporicidal activity. researchgate.netrsc.org The interaction with the outer membrane of bacteria can lead to increased permeability, leakage of intracellular contents, and eventual cell lysis. researchgate.net

Table 1: Properties of Glutaraldehyde

PropertyValue
Chemical FormulaC5H8O2
Molar Mass100.12 g/mol
AppearanceColorless oily liquid
IUPAC NamePentane-1,5-dial

Succinic Dialdehyde Chemistry and Biological Perturbations

Succinic dialdehyde, also known as butanedial, is another dialdehyde component that contributes to the disinfectant's antimicrobial properties. Similar to glutaraldehyde, its biocidal activity is attributed to the presence of two aldehyde functional groups. wikipedia.org While less commonly used as a primary disinfectant compared to glutaraldehyde, it functions as a cross-linking agent for proteins. wikipedia.org

The mechanism of action for succinic dialdehyde is presumed to be analogous to that of other dialdehydes. The aldehyde groups can react with primary amines, such as the ε-amino group of lysine (B10760008) residues in proteins, to form Schiff bases. libretexts.org This reaction can lead to the formation of intra- and intermolecular protein cross-links, which can inactivate enzymes and disrupt cellular structures. The reaction with amino acids can lead to deamination and decarboxylation, further altering protein function. libretexts.org Although specific detailed studies on the antimicrobial mechanism of succinic dialdehyde are limited, its chemical structure strongly suggests a mode of action centered on the non-specific alkylation of microbial biomolecules.

Table 2: Properties of Succinic Dialdehyde

PropertyValue
Chemical FormulaC4H6O2
Molar Mass86.09 g/mol
AppearanceColorless liquid
IUPAC NameButanedial

Formaldehyde (B43269) and Related Formulations: Reactive Species and Cross-Linking Dynamics

Formaldehyde is a highly reactive monoaldehyde with potent, broad-spectrum antimicrobial activity against bacteria, fungi, and viruses. nih.gov Its toxicity to microorganisms arises from its electrophilic nature, allowing it to rapidly react with nucleophilic functional groups in proteins and nucleic acids, such as amino (-NH2) and sulfhydryl (-SH) groups. mdpi.com

The reaction of formaldehyde with an amine group initially forms a methylol adduct, which can then condense to form a Schiff base (imine). This imine is susceptible to further nucleophilic attack by another amine, resulting in the formation of a stable methylene (B1212753) bridge (-CH2-), creating an irreversible cross-link. mdpi.comacs.org This cross-linking of proteins and DNA disrupts their normal function. For instance, formaldehyde-induced DNA-protein cross-links can block DNA replication and transcription, leading to cell death. tristarintermediates.org The extensive cross-linking of cellular components effectively "fixes" the cell, inactivating all life processes. tristarintermediates.org

Table 3: Properties of Formaldehyde

PropertyValue
Chemical FormulaCH2O
Molar Mass30.03 g/mol
AppearanceColorless gas
IUPAC NameMethanal

Quaternary Ammonium (B1175870) Compounds (QACs) as Antimicrobial Agents

Quaternary ammonium compounds (QACs) are cationic surfactants that are widely used as disinfectants. Their general structure consists of a positively charged nitrogen atom bonded to four organic groups, at least one of which is a long hydrophobic alkyl chain. This amphiphilic nature is crucial for their antimicrobial activity.

Dimethyldioctylammonium (B10786854) Chloride Structure-Activity Relationships

Dimethyldioctylammonium chloride is a QAC with two octyl (C8) alkyl chains and two methyl groups attached to the central nitrogen atom. The antimicrobial efficacy of QACs is influenced by the length of the alkyl chains. The two long hydrophobic octyl chains in dimethyldioctylammonium chloride facilitate its interaction with and penetration into the lipid bilayers of microbial cell membranes.

The primary mechanism of action for dimethyldioctylammonium chloride, like other QACs, involves the disruption of the cytoplasmic membrane. The positively charged nitrogen head group interacts with the negatively charged components of the bacterial cell wall and membrane, such as phospholipids (B1166683) and teichoic acids. The hydrophobic alkyl chains then penetrate the lipid bilayer, causing disorganization and increased permeability of the membrane. This leads to the leakage of essential intracellular components, such as potassium ions and nucleotides, ultimately resulting in cell death.

Alkylguanidine Acetates and Phenoxypropanols: Synergistic Biocidal Effects

Alkylguanidine Acetates , such as poly(hexamethylene guanidine) acetate (B1210297) (PHMG-Ac), are polymeric cationic biocides. The guanidinium (B1211019) group is positively charged at physiological pH and is the primary active moiety. wikipedia.org The antimicrobial mechanism of alkylguanidines involves a strong electrostatic interaction between the positively charged polymer and the negatively charged microbial cell surface. mdpi.com This interaction leads to the disruption of the cell membrane's integrity. wikipedia.org PHMG is believed to inhibit the activity of cellular dehydrogenases, further contributing to its biocidal effect. wikipedia.org

Phenoxypropanol is an aromatic alcohol that exhibits antimicrobial properties. Its mechanism of action is primarily through the disruption of the bacterial cytoplasmic membrane. nih.gov As a phenolic compound, it can partition into the lipid bilayer, increasing its fluidity and permeability. nih.gov This disruption leads to the loss of essential cellular components and the dissipation of the proton motive force, which is critical for ATP synthesis and transport processes.

While specific studies on the synergistic effects of alkylguanidine acetates and phenoxypropanols are not extensively documented in readily available literature, a theoretical basis for synergy can be proposed. Alkylguanidines and phenoxypropanols have different primary targets within the cell membrane. The cationic guanidinium groups of the alkylguanidine initially bind to and disrupt the outer layers of the microbial cell envelope. This initial damage could then facilitate the penetration of phenoxypropanol into the lipid bilayer, where it can exert its membrane-disorganizing effects more efficiently. This two-pronged attack on the cell membrane, targeting different aspects of its structure and function, could lead to a more rapid and complete loss of membrane integrity than either agent could achieve alone, resulting in a synergistic biocidal effect.

Active Oxygen-Based Biocides and Oxidative Stress Mechanisms

The core of Gigasept's antimicrobial activity in its oxygen-active formulations lies in its capacity to generate potent oxidizing agents. These agents induce a state of acute oxidative stress within microorganisms, leading to catastrophic cellular damage and death. The primary mechanism revolves around the in-situ generation of peracetic acid and other reactive oxygen species from the interaction of its precursor compounds.

Sodium Percarbonate and Tetraacetylethylenediamine (B84025) Systems: Radical Generation and Cellular Damage

The foundation of this active oxygen system is the reaction between two key components: sodium percarbonate and tetraacetylethylenediamine (TAED). When the granular disinfectant is dissolved in water, sodium percarbonate dissociates into sodium carbonate and hydrogen peroxide. nih.gov This hydrogen peroxide then serves as the substrate for TAED, an activator molecule.

The subsequent reaction, a perhydrolysis of TAED by hydrogen peroxide, is pivotal. It yields two molecules of peracetic acid (PAA) and a byproduct, N,N'-diacetylethylenediamine (DAED). nih.gov Peracetic acid is a more potent biocide than hydrogen peroxide and is the primary agent responsible for the disinfectant's efficacy.

The antimicrobial action of peracetic acid is multifaceted and rooted in its high oxidizing potential. It is believed to function by denaturing proteins, disrupting cell wall permeability, and oxidizing sulfhydryl and sulfur bonds in proteins, enzymes, and other metabolites.

A significant aspect of peracetic acid's biocidal activity is its decomposition, which can lead to the formation of highly reactive free radicals, most notably the hydroxyl radical (•OH). acs.orgnih.gov The homolysis of the peroxide bond in peracetic acid is a key source of these radicals. acs.org

These hydroxyl radicals are extremely reactive and indiscriminate in their targets within a microbial cell. nih.gov Their diffusion is limited by their high reactivity, meaning they will react with virtually any oxidizable macromolecule in their immediate vicinity. nih.gov This leads to widespread cellular damage through several mechanisms:

Lipid Peroxidation: Radicals attack the lipids in the cell membrane, initiating a chain reaction that compromises membrane integrity, leading to leakage of cellular contents and ultimately, cell lysis. nih.gov

Protein Oxidation: The oxidation of amino acid side chains can lead to the inactivation of critical enzymes and the disruption of structural proteins.

DNA Damage: Radicals can cause single and double-strand breaks in DNA, as well as modifications to the nucleotide bases, leading to mutations and inhibition of replication and transcription. nih.gov

Synergistic and Antagonistic Interactions within Multicomponent Disinfectant Systems

Research has demonstrated a clear synergy between hydrogen peroxide and peracetic acid. brighton.ac.uknih.gov The mechanism behind this synergy is believed to involve the action of hydrogen peroxide on the outer layers of microbial cells, including the spore coat of bacteria. brighton.ac.uk Hydrogen peroxide can compromise these protective layers, effectively increasing their permeability. brighton.ac.uk This allows for more efficient penetration of peracetic acid into the cell, where it can exert its potent biocidal effects on internal structures. brighton.ac.uk

While the potential for antagonistic interactions in such a complex chemical milieu exists, studies on peracetic acid and hydrogen peroxide combinations have predominantly highlighted their synergistic relationship. brighton.ac.uknih.gov The byproducts of the primary reaction, such as acetic acid and diacetylethylenediamine, are generally considered to be of low antimicrobial activity and are not known to significantly interfere with the efficacy of the primary biocides in this system. The rapid and potent action of the generated peracetic acid and reactive oxygen species is the dominant effect.

Microbiological Efficacy Spectrum and Activity Profiles

Bactericidal Efficacy Across Diverse Bacterial Genera

Gigasept® instru AF demonstrates significant bactericidal properties against a wide range of bacteria, including both Gram-positive and Gram-negative organisms. schulke.cz Its effectiveness is documented according to European Norms (EN), which specify the required log reduction of microorganisms under defined conditions. nih.gov

Gram-Positive Bacterial Inactivation Kinetics

The disinfectant shows reliable efficacy against pathogenic Gram-positive bacteria. Studies confirm its activity against species such as Staphylococcus aureus and Enterococcus hirae. nih.gov Quantitative suspension tests have demonstrated that certain formulations can achieve a logarithmic reduction factor greater than 5 against S. aureus. ethz.ch The inactivation kinetics are dependent on the concentration of the disinfectant and the contact time.

Target OrganismConcentrationContact TimeStandard
Bacteria (general)3%15 minutesEN 13727, EN 14561
Bacteria (general)2%30 minutesEN 13727, EN 14561
Bacteria (general)1.5%60 minutesEN 13727, EN 14561

This data is based on findings for this compound® instru AF against test organisms including S. aureus and E. hirae under dirty conditions. schuelke.comnih.gov

Gram-Negative Bacterial Inactivation Kinetics

The formulation is also effective against Gram-negative bacteria, which are often challenging to inactivate due to their protective outer membrane. Its efficacy has been validated against key pathogens like Pseudomonas aeruginosa. nih.gov The kinetics for inactivation are comparable to those observed for Gram-positive bacteria, highlighting a broad-spectrum bactericidal action.

Target OrganismConcentrationContact TimeStandard
Bacteria (general)3%15 minutesEN 13727, EN 14561
Bacteria (general)2%30 minutesEN 13727, EN 14561
Bacteria (general)1.5%60 minutesEN 13727, EN 14561

This data is based on findings for this compound® instru AF against test organisms including P. aeruginosa under dirty conditions. schuelke.comnih.gov

Mycobactericidal Activity and Challenges in Disinfection Protocols

This compound® instru AF is documented as being effective against mycobacteria, including Mycobacterium terrae and Mycobacterium avium. nih.gov However, the efficacy against this genus presents certain challenges. Mycobacteria possess a unique, lipid-rich cell wall that confers a high degree of resistance to many chemical disinfectants.

Research has shown that while current formulations like this compound® instru AF are effective, older formulations of this compound based on succinedialdehyde and formaldehyde (B43269) were considered by some studies to be poor mycobactericidal agents. schulke.cz This highlights the critical role of the specific active ingredients in achieving mycobactericidal efficacy. Modern aldehyde-free formulations have been developed to meet stringent testing standards, such as the quantitative carrier test EN 14563, which evaluates disinfectant performance under practical conditions. nih.gov

Target OrganismConcentrationContact TimeStandard
Mycobacteria (M. terrae, M. avium)3%15 minutesEN 14348, EN 14563
Mycobacteria (M. terrae, M. avium)2%30 minutesEN 14348, EN 14563
Mycobacteria (M. terrae, M. avium)1.5%60 minutesEN 14348, EN 14563

This data is based on findings for this compound® instru AF. nih.gov

Fungicidal Activity Against Pathogenic and Environmental Fungi

The disinfectant exhibits fungicidal properties against both yeast-like fungi and molds. Its efficacy has been demonstrated against the pathogenic yeast Candida albicans and the common environmental mold Aspergillus niger. nih.gov This activity is crucial for preventing fungal infections transmitted via medical instruments. The performance is measured according to standards EN 13624 and EN 14562.

Target OrganismConcentrationContact TimeStandard
Fungi (C. albicans, A. niger)3%15 minutesEN 13624, EN 14562
Fungi (C. albicans, A. niger)2%30 minutesEN 13624, EN 14562
Fungi (C. albicans, A. niger)1.5%60 minutesEN 13624, EN 14562

This data is based on findings for this compound® instru AF under dirty conditions. schuelke.com

Virucidal Efficacy Against Enveloped and Non-Enveloped Viruses

This compound demonstrates a broad virucidal spectrum, effectively inactivating both enveloped and non-enveloped viruses. Enveloped viruses, which have a lipid outer membrane, are generally more susceptible to disinfectants. schuelke.com this compound is effective against enveloped viruses such as Hepatitis B virus (HBV), Hepatitis C virus (HCV), and Human Immunodeficiency Virus (HIV). nih.gov

Non-enveloped viruses lack this lipid envelope, making them notoriously more resistant to chemical inactivation. schuelke.com Despite this challenge, this compound has proven efficacy against resilient non-enveloped viruses, including Adenovirus and Papovavirus (SV 40). nih.gov Older research on aldehyde-based this compound formulations also confirmed activity against other non-enveloped viruses like Poliovirus and Coxsackie virus, though often requiring higher concentrations and longer contact times compared to enveloped viruses. researchgate.net

Target OrganismTypeConcentrationContact Time
Enveloped Viruses (e.g., HBV, HCV, HIV)Enveloped0.5%5 minutes
AdenovirusNon-Enveloped4%60 minutes
Papovavirus (SV 40)Non-Enveloped4%60 minutes
RotavirusNon-Enveloped0.5%5 minutes

This data is based on findings for this compound® instru AF. schulke.czresearchgate.net

Sporicidal Activity and Endospore Deactivation Mechanisms

Bacterial endospores, such as those produced by Bacillus and Clostridium species, represent the most resistant form of microbial life due to their multi-layered protective coat and dormant metabolic state. The active ingredients commonly found in aldehyde-free disinfectants like this compound® instru AF, particularly quaternary ammonium (B1175870) compounds like benzalkonium chloride, are known to be effective against vegetative bacteria but generally lack sporicidal activity. nih.govresearchgate.netnih.gov

Scientific literature confirms that benzalkonium chloride is not effective at eliminating Bacillus subtilis spores, even with extended contact times far exceeding standard recommendations. nih.govnih.gov The manufacturer's documentation and available research for this compound® instru AF focus on its bactericidal, mycobactericidal, fungicidal, and virucidal efficacy. schuelke.comschulke.cz Information regarding its sporicidal activity and the specific mechanisms of endospore deactivation is not provided in the reviewed data. Disinfection protocols requiring the elimination of bacterial endospores typically rely on different chemical agents, such as those based on glutaraldehyde (B144438), peracetic acid, or hydrogen peroxide, which are recognized for their sporicidal capabilities. researchgate.net

Influence of Organic Load and Environmental Contaminants on Biocidal Activity

The efficacy of chemical disinfectants can be significantly influenced by the presence of organic matter and other environmental contaminants. Organic materials such as blood, serum, proteins, and other bodily fluids can interfere with the antimicrobial action of biocidal agents, potentially leading to a reduction in their effectiveness. Similarly, environmental factors like water hardness can impact the stability and availability of the active ingredients in disinfectant solutions. The performance of this compound formulations under such challenging conditions is a critical aspect of their microbiological efficacy spectrum.

The presence of organic soil can diminish the biocidal activity of disinfectants through several mechanisms. These include the chemical reaction between the disinfectant's active components and the organic matter, which can neutralize the disinfectant, as well as the physical barrier that organic soil can create, shielding microorganisms from direct contact with the disinfectant. Consequently, higher concentrations of the disinfectant or longer contact times may be necessary to achieve the desired level of microbial inactivation in heavily soiled environments.

European Norms (EN) for disinfectant testing, such as EN 13727 (bactericidal activity), EN 13624 (yeasticidal and fungicidal activity), and EN 14476 (virucidal activity), specify testing under both "clean" and "dirty" conditions to account for the impact of organic load. "Dirty conditions" are designed to simulate the presence of biological fluids and typically involve the addition of substances like bovine albumin and sheep erythrocytes to the test system.

Research Findings on this compound's Performance under Organic Load

This compound® Instru AF

This aldehyde-free formulation, based on cocospropylene diamineguanidine diacetate, phenoxypropanols, and benzalkonium chloride, has been tested extensively under conditions of high organic load. dalsup.com The manufacturer states that all efficacy data for this compound® Instru AF is based on testing under these challenging conditions, indicating its suitability for use on soiled instruments. dalsup.com The following tables summarize the bactericidal, yeasticidal, mycobactericidal, and virucidal efficacy of this compound® Instru AF under "dirty conditions" as per various European standards. schuelke.com

Table 1: Bactericidal and Yeasticidal Efficacy of this compound® Instru AF under Dirty Conditions schuelke.com

Efficacy Standard Concentration Contact Time
Bactericidal EN 13727, EN 14561 3% 15 min
2% 30 min
1.5% 60 min
Yeasticidal EN 13624, EN 14562 3% 15 min
2% 30 min

Table 2: Mycobactericidal and Tuberculocidal Efficacy of this compound® Instru AF under Dirty Conditions schuelke.com

Efficacy Standard Concentration Contact Time
Mycobactericidal EN 14348, EN 14563 3% 15 min
2% 30 min
1.5% 60 min
Tuberculocidal EN 14348, EN 14563 3% 15 min
2% 30 min

Table 3: Virucidal Efficacy of this compound® Instru AF under Dirty Conditions schuelke.com

Efficacy Standard Concentration Contact Time
Virucidal against enveloped viruses (incl. HIV, HBV, HCV) EN 14476, EN 17111 1% 10 min
Adenovirus EN 14476 2% 60 min

This compound® AF

This compound® AF is an aldehyde-free formulation containing didecyldimethylammonium chloride, phenoxypropanols, and amino alkyl glycine. Its performance under high organic load has also been evaluated. For use in an ultrasonic bath with a high organic load, a 4% concentration is recommended for a 10-minute contact time to achieve bactericidal, yeasticidal, and virucidal efficacy against enveloped viruses.

This compound® (Succinaldehyde-based formulation)

An earlier formulation of this compound, based on succine dialdehyde (B1249045) and formaldehyde, was tested for its virucidal capacity in the presence of a high organic load. A study found that this formulation was able to inactivate a range of enveloped and non-enveloped viruses even in the presence of 40% calf serum. This demonstrates the robustness of the aldehyde-based formulation in challenging conditions. However, it is important to note that this formulation may differ from the current this compound FF (new).

An independent study that evaluated a 10% succinedialdehyde and formaldehyde mixture, identified as this compound, found it to be a poor mycobactericidal agent under both clean and dirty conditions. nih.gov This suggests that while effective against some microorganisms under organic load, its efficacy may vary against more resistant pathogens like mycobacteria.

Influence of Environmental Contaminants

Water Hardness

The impact of water hardness on the efficacy of this compound formulations is not extensively documented in publicly available research. However, the influence of hard water on some of the active ingredients can be inferred from existing studies on these chemical compounds.

This compound AF and this compound Instru AF contain quaternary ammonium compounds (QACs), such as didecyldimethylammonium chloride and benzalkonium chloride. Some research suggests that QACs, in general, maintain their efficacy in hard water. oxford-analytical.co.uknbinno.com This tolerance is an advantageous property, as it allows the disinfectant to be used with tap water of varying hardness without a significant loss of biocidal activity.

The active ingredient in this compound FF (new) is succinic acid dialdehyde. The effect of water hardness on the efficacy of succinic acid dialdehyde is not well-documented in the available literature.

Mechanisms of Microbial Resistance and Adaptation

Emergence and Characterization of Disinfectant Resistance Phenotypes

The emergence of disinfectant resistance phenotypes is a significant concern, particularly in environments where disinfectants are routinely applied, such as healthcare facilities and food processing plants. Repeated exposure to disinfectants, sometimes at sub-inhibitory concentrations, can exert selective pressure, favoring the survival and proliferation of less susceptible strains. frontiersin.org Disinfectant resistance can be intrinsic to certain microbial species or acquired through genetic mutations or the acquisition of mobile genetic elements. tandfonline.com Characterizing these resistance phenotypes involves determining the minimum inhibitory concentration (MIC) or minimum bactericidal concentration (MBC) of disinfectants against microbial isolates and comparing these values to those of susceptible reference strains. Studies have reported increased MICs for various disinfectants, including QACs, in bacterial strains isolated from environments with high disinfectant usage. frontiersin.org

Cellular and Molecular Mechanisms of Aldehyde Resistance

Aldehydes, such as glutaraldehyde (B144438) and ortho-phthalaldehyde (OPA), are potent disinfectants widely used for high-level disinfection of medical instruments due to their broad spectrum of activity against bacteria, viruses, fungi, and spores. wikipedia.orgasm.org Their mechanism of action primarily involves the cross-linking of proteins and nucleic acids. wikipedia.orgasm.orgfrontiersin.org However, microorganisms have developed sophisticated mechanisms to resist the effects of these compounds.

Alterations in Cell Wall Permeability and Transport Systems

Changes in the composition and structure of the microbial cell wall and membrane can act as a barrier, limiting the penetration of aldehydes into the cell. nih.govnih.gov In Gram-negative bacteria, alterations in the outer membrane, including changes in lipopolysaccharide (LPS) structure or a decrease in porin content, can reduce the uptake of antimicrobial agents, including some aldehydes. europa.eu Mycobacteria, with their lipid-rich cell walls, exhibit intrinsic resistance to many disinfectants, and alterations in cell wall structure have been correlated with reduced susceptibility to glutaraldehyde and OPA. nih.govoup.com

Enzymatic Detoxification and Efflux Pump Systems

Microorganisms can enzymatically detoxify aldehydes, converting them into less toxic compounds. Aldehyde dehydrogenases (ALDHs), for example, can oxidize aldehydes to their corresponding carboxylic acids. researchgate.net While primarily studied in the context of cellular metabolism and resistance to endogenous or chemotherapy-induced aldehydes, similar enzymatic mechanisms can contribute to resistance against disinfectant aldehydes. researchgate.net

Efflux pumps are another crucial mechanism of resistance, actively extruding aldehydes from the cytoplasm or periplasm before they can reach their intracellular targets. nih.govosti.gov Multidrug resistance (MDR) efflux pumps, such as those belonging to the Resistance-Nodulation-Division (RND) family, have broad substrate specificity and can transport a wide range of compounds, including various biocides and antibiotics. nih.govpnas.orgoup.com Overexpression of these efflux pumps has been linked to increased tolerance and resistance to aldehydes in some bacterial species. frontiersin.orgosti.gov

Research findings on efflux pumps and aldehyde resistance include studies on Pseudomonas species, where efflux mechanisms have been shown to contribute to glutaraldehyde resistance in both planktonic cells and biofilms. basicmedicalkey.com Transcriptomic analyses have revealed the induction of genes encoding multidrug efflux pumps in the presence of sub-lethal concentrations of glutaraldehyde. basicmedicalkey.com

Biofilm Formation and Enhanced Resistance to Disinfectant Stress

Biofilms are structured communities of microorganisms embedded in an extracellular polymeric substance (EPS) matrix, adhering to a surface. tandfonline.com Microorganisms within biofilms exhibit significantly higher resistance to disinfectants compared to their planktonic counterparts. tandfonline.comcabidigitallibrary.orgcrie.rumdpi.com This enhanced resistance is multifactorial and includes the EPS matrix acting as a diffusion barrier, limiting the penetration of disinfectants into the deeper layers of the biofilm. mdpi.compreprints.org

Furthermore, cells within biofilms often display altered physiological states, such as reduced growth rates and metabolic activity, which can contribute to decreased susceptibility to disinfectants that primarily target actively growing cells. crie.ru The heterogeneous nature of the biofilm microenvironment, including variations in pH, oxygen availability, and nutrient gradients, can also impact disinfectant activity and promote the survival of tolerant subpopulations. cabidigitallibrary.org

Studies have demonstrated that higher concentrations of disinfectants are often required to achieve the same level of inactivation against biofilm-associated bacteria compared to planktonic cells. mdpi.com For example, some studies indicate that glutaraldehyde solutions may be ineffective against biofilm microorganisms at concentrations effective against planktonic cells. crie.ru

Quaternary Ammonium (B1175870) Compound Resistance Pathways

Quaternary Ammonium Compounds (QACs) are cationic surfactants widely used as disinfectants in various settings, including healthcare, food industry, and households. frontiersin.orgrsc.org Their antimicrobial activity primarily involves the disruption of cell membranes due to the interaction of the positively charged quaternary nitrogen with the negatively charged phospholipids (B1166683) of the bacterial membrane. rsc.org

Resistance to QACs can be mediated by several mechanisms. Similar to aldehyde resistance, alterations in cell membrane composition and structure can reduce the binding and penetration of QACs. researchgate.net Efflux pumps, particularly those belonging to the Small Multidrug Resistance (SMR) family and MDR efflux pumps, play a significant role in QAC resistance by actively transporting these compounds out of the cell. researchgate.net Genes encoding QAC-specific efflux pumps, such as qacA, qacB, qacC (also known as smr), and qacE (and its variant qacEΔ1), have been identified in various bacterial species, often located on mobile genetic elements. mdpi.com

Some microorganisms may also possess enzymatic mechanisms that can metabolize or modify QACs, although this area requires further investigation. nih.gov Proposed metabolic reactions include hydroxylation, N-dealkylation, N-demethylation, and β-oxidation of QACs. nih.gov

Studies on Listeria monocytogenes isolated from food processing environments have frequently reported resistance to QACs like benzalkonium chloride (BC), often associated with the presence of the bcrABC cassette, which encodes an efflux pump system. frontiersin.orgmdpi.com

Genetic Determinants and Horizontal Gene Transfer in Disinfectant Resistance

Disinfectant resistance, like antibiotic resistance, can be encoded by genes located on the bacterial chromosome or on mobile genetic elements (MGEs) such as plasmids, transposons, and integrons. mdpi.comuconn.edunih.gov MGEs facilitate the horizontal gene transfer (HGT) of resistance determinants between bacteria, contributing significantly to the dissemination of resistance phenotypes among diverse microbial populations. mdpi.comuconn.eduwikipedia.org

The primary mechanisms of HGT include conjugation (transfer of genetic material through direct cell-to-cell contact), transformation (uptake of free DNA from the environment), and transduction (transfer of DNA via bacteriophages). uconn.edunih.govwikipedia.org

Several genes conferring resistance to disinfectants, including those encoding efflux pumps (e.g., qac genes for QAC resistance) and enzymes involved in detoxification, have been found on plasmids and transposons. mdpi.com The co-localization of disinfectant resistance genes with antibiotic resistance genes on the same MGEs is a growing concern, as exposure to disinfectants can co-select for antibiotic resistance, even in the absence of antibiotic pressure. rsc.orgmdpi.comuconn.edumdpi.comeuropa.eu This co-selection phenomenon highlights the interconnectedness of resistance mechanisms to different antimicrobial agents. europa.eu

Research has shown that sub-inhibitory concentrations of disinfectants can induce genetic changes and promote HGT, further accelerating the spread of resistance. frontiersin.orgmdpi.com For instance, exposure to sub-inhibitory concentrations of QACs has been shown to increase the expression of genes responsible for antibiotic resistance in Staphylococcus species. mdpi.com

The prevalence of disinfectant and heavy metal resistance genes, particularly in environments frequently exposed to these agents like food processing plants, suggests that these environments act as reservoirs for resistant strains, promoting their persistence and potential dissemination. mdpi.com

Interactive Data Table Placeholder:

Below is a representation of data that could be presented in interactive tables within a digital format. These tables would allow users to filter or sort based on different parameters such as compound type, resistance mechanism, or bacterial species.

Table 1: Examples of Aldehyde Resistance Mechanisms in Bacteria

Compound TypeMechanismSpecific Examples (Genes/Proteins)Bacterial Species Examples
AldehydesReduced PermeabilityAltered Porins, Cell Wall ChangesMycobacterium spp., Gram-Negative Bacteria
AldehydesEnzymatic DetoxificationAldehyde Dehydrogenases (ALDHs)(General mechanism, specific examples vary)
AldehydesEfflux PumpsRND pumps (e.g., MexEF-OprN)Pseudomonas spp., Escherichia coli nih.govosti.gov
AldehydesBiofilm FormationEPS Matrix BarrierPseudomonas aeruginosa, Staphylococcus aureus crie.ru

Table 2: Examples of Quaternary Ammonium Compound Resistance Mechanisms in Bacteria

Compound TypeMechanismSpecific Examples (Genes/Proteins)Bacterial Species Examples
QACsReduced PermeabilityMembrane AlterationsGram-Positive Bacteria, Bacterial Spores researchgate.net
QACsEfflux PumpsSMR family, MDR pumps (qac genes, bcrABC)Staphylococcus spp., Listeria monocytogenes frontiersin.orgresearchgate.netmdpi.com
QACsEnzymatic Modification/Degradation(Proposed pathways: Hydroxylation, N-dealkylation, etc.)(Requires further investigation) nih.gov
QACsBiofilm FormationEPS Matrix BarrierVarious bacterial species tandfonline.comcabidigitallibrary.org

Table 3: Genetic Elements and Horizontal Gene Transfer in Disinfectant Resistance

Mechanism of Gene TransferMobile Genetic Elements InvolvedExamples of Resistance Genes TransferredImpact on Resistance Spread
ConjugationPlasmids, Integrative and Conjugative Elements (ICEs)qac genes, antibiotic resistance genesRapid dissemination among bacteria
TransformationFree DNAVarious resistance genesAcquisition of genes from the environment
TransductionBacteriophagesVarious resistance genesTransfer within or between species

Cross-Resistance Between Disinfectants and Antimicrobial Agents

The widespread use of disinfectants, including formulations containing active agents found in Gigasept products, has raised concerns regarding the potential for microorganisms to develop cross-resistance to clinically relevant antimicrobial agents, such as antibiotics. Cross-resistance occurs when a single resistance mechanism confers reduced susceptibility to multiple antimicrobial compounds with potentially different modes of action europa.euwikipedia.org. This phenomenon is distinct from co-resistance, where separate resistance genes for different antimicrobials are located together on the same mobile genetic element, leading to their co-selection europa.euresearchgate.net.

Several mechanisms can contribute to cross-resistance between disinfectants and antibiotics. A prominent mechanism involves the overexpression or increased activity of efflux pumps wikipedia.orgmdpi.comnih.govrsc.org. These membrane-bound protein systems actively transport various substrates, including both disinfectants and antibiotics, out of the bacterial cell, thereby reducing their intracellular concentration to sub-inhibitory levels wikipedia.orgresearchgate.net. Studies have hypothesized that the upregulation of genes encoding efflux pumps is a common explanation for the observed cross-resistance in biocide-tolerant bacteria mdpi.comnih.gov. While some studies have shown that inhibiting efflux pumps can restore some susceptibility in biocide-adapted bacteria, this is not universally observed mdpi.com.

Changes in bacterial cell surface permeability also play a role in cross-resistance. Alterations in the composition of the cell membrane or outer membrane, such as changes in the expression or function of porins, can limit the uptake of antimicrobial agents into the cell europa.euresearchgate.netbohrium.comnih.gov. Furthermore, the formation of biofilms can contribute to reduced susceptibility to both disinfectants and antibiotics. Bacteria within biofilms are encased in a protective matrix, which can restrict the penetration of antimicrobials, alter the physiological state of the bacteria, and potentially lead to the expression of resistance genes europa.euresearchgate.netbohrium.com.

Research findings have explored the links between exposure to disinfectant active ingredients, particularly quaternary ammonium compounds (QACs) which are present in some this compound formulations like this compound instru AF and this compound AF forte, and the development of antibiotic resistance. For instance, exposure to QACs has been shown to select for resistance to antibiotics such as ciprofloxacin (B1669076), chloramphenicol, tetracycline, and ampicillin (B1664943) in Salmonella spp. nih.gov. This was associated with the overexpression of efflux pumps like AcrAB-TolC and underexpression of outer membrane porins nih.gov. Similarly, QAC-resistant strains of Pseudomonas aeruginosa have exhibited higher expression levels of proteins like OprR, which have been correlated with QAC resistance and may also be involved in antibiotic resistance nih.gov. Studies on Listeria monocytogenes have also demonstrated that repeated exposure to sublethal concentrations of QACs, including benzalkonium chloride and didecyl dimethylammonium chloride, can lead to increased minimum inhibitory concentrations (MICs) for ciprofloxacin mdpi.com.

However, the extent and consistency of cross-resistance observations can vary between studies, bacterial species, and the specific disinfectants and antibiotics tested mdpi.comnih.govnih.gov. Some reviews indicate that while cross-resistance has been observed with QACs and other biocides like chlorhexidine (B1668724) and triclosan, it has not been consistently described after low-level exposure to other disinfectant classes such as glutaraldehyde or peracetic acid nih.gov.

The following table summarizes some research findings on observed cross-resistance between disinfectant components (relevant to the classes found in this compound) and antibiotics in various bacterial species:

Table 1: Examples of Observed Cross-Resistance Between Disinfectant Components and Antibiotics

Disinfectant Component ClassRelevant this compound FormulationBacterial SpeciesObserved Cross-Resistance to AntibioticsProposed Mechanism(s)Source
Quaternary Ammonium Compounds (QACs)This compound instru AF, this compound AF forteSalmonella spp.Ciprofloxacin, Chloramphenicol, Tetracycline, AmpicillinEfflux pump overexpression (AcrAB-TolC), reduced outer membrane porins nih.gov
Quaternary Ammonium Compounds (QACs)This compound instru AF, this compound AF fortePseudomonas aeruginosaPotential (correlation with OprR expression)Altered outer membrane proteins, efflux systems nih.gov
Quaternary Ammonium Compounds (QACs)This compound instru AF, this compound AF forteListeria monocytogenesCiprofloxacinNot explicitly stated in snippet, but likely involves efflux or permeability changes based on general mechanisms mdpi.com
Peracetic acidThis compound pearls (generated from Sodium percarbonate and Tetraacetylethylenediamine)Various Gram-negative speciesNone observed in one studyNot applicable (no resistance observed) nih.gov

The potential for cross-resistance highlights the complex interplay between the use of disinfectants and the broader challenge of antimicrobial resistance. While disinfectants are crucial for infection control, understanding the mechanisms by which bacteria can develop reduced susceptibility to these agents, and how this might impact their susceptibility to antibiotics, is an important area of ongoing research.

Interactions with Materials and Engineered Surfaces

Impact of Disinfectant Exposure on Mechanical Properties of Materials

The repeated exposure of materials to disinfectants can potentially alter their mechanical properties, which is a significant concern for the durability and reliability of medical devices, especially those produced through methods like 3D printing.

Research has been conducted to evaluate the impact of disinfection with a 4% Gigasept® solution on the mechanical properties of 3D-printed surgical guides. In one such study, both stereolithography (SLA) and digital light processing (DLP) printed specimens were disinfected for 60 minutes. The results of flexural and tensile tests showed no statistically significant differences in the studied parameters when compared to the control group for both SLA and DLP printed materials.

For DLP printed specimens, the flexural strength and flexural modulus of the disinfected group did not differ significantly from the control group. Similarly, for SLA printed specimens, there were no significant changes in tensile strength, tensile strain, or tensile modulus of elasticity after disinfection with this compound®.

Table 3: Flexural Properties of DLP-Printed Specimens After Disinfection with 4% this compound®

GroupFlexural Strength (MPa)Flexural Modulus (MPa)
Control33.33 ± 8.211097.35 ± 124.23
Disinfected (4% this compound®)Not significantly different from controlNot significantly different from control

Data adapted from a study on 3D-printed surgical guides. The original study did not provide specific numerical values for the disinfected group but stated no statistical difference from the control group.

Table 4: Tensile Properties of SLA-Printed Specimens After Disinfection with 4% this compound®

GroupTensile Strength (MPa)Tensile Strain (%)Tensile Modulus of Elasticity (MPa)
Control32.72 ± 10.278.16 ± 4.18578.95 ± 68.21
Disinfected (4% this compound®)Not significantly different from controlNot significantly different from controlNot significantly different from control

Data adapted from a study on 3D-printed surgical guides. The original study did not provide specific numerical values for the disinfected group but stated no statistical difference from the control group.

The same study that examined tensile and flexural properties also investigated the dimensional stability and hardness of 3D-printed surgical guides after disinfection with a 4% this compound® solution for 60 minutes. The research found that the disinfection process did not significantly change the hardness of the material. Furthermore, there were no significant differences observed in the dimensional stability of the surgical guides following disinfection. These findings suggest that for the specific 3D-printed material tested, disinfection with this compound® does not adversely affect its dimensional integrity or surface hardness.

Surface Adsorption, Desorption, and Residue Dynamics of Active Ingredients

The efficacy of a disinfectant is dependent on the concentration and contact time of its active ingredients with the surfaces of medical instruments. The process of adsorption, where disinfectant molecules adhere to a surface, and desorption, where they are released, plays a significant role in the availability of these active agents. The dynamics of these processes also influence the potential for residue formation on the instrument surfaces.

The active ingredients in various formulations of this compound include compounds such as Cocospropylene diamineguanidine diacetate, Phenoxypropanols, and Benzalkonium chloride. The interaction of these compounds with materials commonly used in medical instruments, such as stainless steel and various polymers (e.g., polycarbonate, polyurethane), is a complex phenomenon.

Adsorption and Desorption:

Residue Dynamics:

Inadequate rinsing after disinfection can lead to the buildup of chemical residues on instrument surfaces. These residues can have several implications, including potential toxic effects for patients and interference with subsequent sterilization procedures. While the manufacturer of this compound provides instructions for thorough rinsing, detailed scientific studies quantifying the residue dynamics of its specific active ingredients on various medical device materials are limited. Research in the broader field of medical device reprocessing highlights the importance of validated cleaning and rinsing protocols to minimize residue buildup. Techniques such as liquid chromatography-mass spectrometry (LC-MS) and attenuated total reflectance-Fourier transform infrared (ATR-FTIR) spectroscopy are powerful tools for the quantitative analysis of such residues. However, specific studies applying these techniques to the active ingredients of Gigase-pt on surgical instruments are not extensively documented in the available literature.

The wettability of a surface by the disinfectant solution is a critical factor influencing both cleaning efficacy and the potential for residue formation. The surface tension of the this compound solution and the surface energy of the instrument material will determine how well the solution spreads and covers the surface, including intricate parts and lumens. While general principles of surface science apply, specific data on the contact angles and surface tension of this compound formulations on a range of medical-grade materials would provide valuable insights into its performance.

Formulation-Material Interactions in Reprocessing Systems (e.g., semi-automated machines)

Semi-automated reprocessing systems, such as automated endoscope reprocessors (AERs), are widely used to standardize and control the disinfection process. The materials used in the construction of these machines, including polymers for tubing, seals, and basins, as well as metallic components, are in direct contact with the disinfectant solution. Therefore, the compatibility of the this compound formulation with these materials is essential for the long-term performance and safety of the reprocessing equipment.

Material Compatibility:

Manufacturers of disinfectants typically provide information on the material compatibility of their products. For this compound, it is generally stated to be compatible with a range of materials commonly used in medical instruments and reprocessing equipment. However, detailed, long-term studies on the specific effects of the this compound formulation on the mechanical and physical properties of these materials are not widely published. Such studies would involve assessing potential effects like:

Polymer Degradation: The possibility of the disinfectant causing swelling, cracking, or degradation of polymeric components over repeated cycles. This could compromise the integrity of seals and tubing within the AER.

Leaching: The potential for the disinfectant to cause the leaching of plasticizers or other additives from polymeric materials. Such leached substances could contaminate the reprocessing system and the instruments being disinfected.

While general material compatibility is claimed, the absence of detailed, publicly available research findings makes a comprehensive assessment of long-term formulation-material interactions challenging. End-user experience and manufacturer-specific testing are currently the primary sources of information in this area. The complex interplay of the chemical formulation, material composition, temperature, and contact time within a reprocessing system underscores the need for specific and thorough compatibility testing.

Environmental Fate and Ecological Impact Assessments of Disinfectant Components

Degradation Pathways in Aquatic and Terrestrial Environments

The degradation of glutaraldehyde (B144438) in the environment occurs through both biotic (biodegradation) and abiotic (photolysis and hydrolysis) processes. These pathways determine its persistence and potential for exposure in different environmental compartments.

Biodegradation Kinetics and Metabolite Identification

Glutaraldehyde is considered readily biodegradable in both water and soil under aerobic conditions. cdc.govoecd.orgnih.govajcsd.org Studies have shown rapid degradation in these matrices. Under aerobic conditions in water, glutaraldehyde is metabolized to glutaric acid and subsequently mineralized to carbon dioxide. cdc.govnih.govresearchgate.net In anaerobic aquatic environments, the degradation follows a different pathway, leading to the formation of 5-hydroxypentanal (B1214607) and then 1,5-pentanediol. cdc.govnih.govresearchgate.net

Biodegradation half-lives in water have been reported. Under aerobic conditions, a pseudo-first-order half-life of 10.6 hours has been observed, while under anaerobic conditions, the half-life was approximately 7.7 hours. cdc.govoecd.org In soil, glutaraldehyde also degrades rapidly under aerobic conditions, with a pseudo-first order dissipation half-life of 1.7 days observed in a loamy sand soil, primarily attributed to microbial activity. atamanchemicals.com

Microorganisms can adapt to the presence of glutaraldehyde, potentially leading to increased tolerance and enhanced biodegradation capabilities over time. researchgate.net

Photolytic and Hydrolytic Transformation Processes

Abiotic processes also contribute to the transformation of glutaraldehyde in the environment. Hydrolysis is a significant degradation pathway, and its rate is dependent on pH and temperature. cdc.govepa.gov Glutaraldehyde is more stable under acidic to neutral conditions and its stability decreases with increasing pH. cdc.govindustrialchemicals.gov.au

Hydrolysis half-lives at 25°C have been reported as 628 days at pH 5, 394 days at pH 7, and 63.8 days at pH 9. cdc.gov At an elevated temperature of 70°C, hydrolysis proceeds much faster, with half-lives of 53 days at pH 5, 6.5 days at pH 7, and 0.23 days at pH 9. cdc.gov

Photolysis can also contribute to glutaraldehyde degradation, particularly in the atmosphere and surface waters exposed to sunlight. In an aqueous buffered solution at pH 5 and 25°C, a photolysis half-life of 195 days was calculated, suggesting that direct photolysis is possible. cdc.gov In the atmosphere, glutaraldehyde can react with photochemically-produced hydroxyl radicals, with an estimated half-life of 16 hours. cdc.govatamanchemicals.com UV irradiation has been shown to effectively photolyze glutaraldehyde in brine solutions, simulating produced water, with removal efficiencies ranging from 52% to 85% within one hour under specific conditions. nih.govresearchgate.netchula.ac.th The photolysis follows pseudo-first-order kinetics, and the degradation rate can be influenced by factors such as initial concentration and salt concentration. nih.govresearchgate.net

Persistence and Mobility of Active Ingredients in Environmental Compartments (Soil, Water, Air)

Glutaraldehyde is not considered highly persistent in the environment due to its rapid degradation via biodegradation and abiotic processes. cdc.govnih.gov

In water, glutaraldehyde is expected to quickly decompose. cdc.gov It is a hydrophilic compound and tends to partition to the aquatic phase. cdc.govresearchgate.net Volatilization from water surfaces is not expected to be significant based on its estimated Henry's Law constant. cdc.govatamanchemicals.com

In soil, glutaraldehyde is considered to have moderate to high mobility. cdc.govatamanchemicals.comnih.gov Measured Koc values range from 120 to 500 in various soil types, including sandy loam, silty clay loam, silt loam, loamy sand, and sediment. cdc.govnih.gov Some studies report a wider range of Koc values, from 5.1 to 500, suggesting very high to moderate mobility depending on the soil type. atamanchemicals.com Despite its mobility, rapid biodegradation in soil under aerobic conditions limits its persistence. cdc.govatamanchemicals.com Volatilization from moist soil surfaces is not expected to be a significant fate process. atamanchemicals.com

In air, glutaraldehyde is degraded by reaction with hydroxyl radicals, with an estimated half-life of 16 hours. cdc.govatamanchemicals.com Its hydrophilicity also means it can be removed from the atmosphere by wet deposition. cdc.gov Due to its limited persistence in air, soil, and water, significant long-range transport of glutaraldehyde is not expected. cdc.govnih.gov

Table 1: Environmental Fate Properties of Glutaraldehyde

PropertyValueEnvironmental RelevanceSource
Aerobic Biodegradation (Water)Half-life: 10.6 hours (pseudo-first-order)Rapid degradation cdc.govoecd.org
Anaerobic Biodegradation (Water)Half-life: 7.7 hours (pseudo-first-order)Rapid degradation cdc.gov
Aerobic Biodegradation (Soil)Half-life: 1.7 days (pseudo-first-order)Rapid degradation atamanchemicals.com
Hydrolysis Half-life (pH 7, 25°C)394 daysRelatively slow abiotic degradation at neutral pH cdc.gov
Hydrolysis Half-life (pH 9, 25°C)63.8 daysFaster hydrolysis at alkaline pH cdc.gov
Photolysis Half-life (aqueous, pH 5, 25°C)195 daysPotential for direct photolysis cdc.gov
Atmospheric Half-life (OH radical)16 hours (estimated)Relatively rapid degradation in air cdc.govatamanchemicals.com
Koc (Soil Adsorption Coefficient)120 - 500 (measured range)Moderate to high mobility in soil cdc.govnih.gov
Henry's Law ConstantLow (e.g., 3.3x10⁻⁸ atm-m³/mole)Low volatilization from water/moist soil cdc.govatamanchemicals.com
Bioconcentration Factor (BCF)3.2 (calculated)Low potential for bioaccumulation cdc.govnih.gov

Ecotoxicological Profiles of Disinfectant Components on Non-Target Organisms

Glutaraldehyde is a biocide and is known to be toxic to a range of non-target organisms in both aquatic and terrestrial environments. cdc.govnih.govresearchgate.netsigmaaldrich.com

Aquatic Ecotoxicity to Algae, Invertebrates, and Fish

Glutaraldehyde is acutely toxic to aquatic organisms, including fish, aquatic invertebrates, oysters, and shrimp. cdc.govnih.govresearchgate.net It is considered moderately toxic to aquatic animals and moderately to highly toxic to algae. dcceew.gov.au The toxicity can vary depending on the species and life stage. nih.gov

Studies have reported various toxicity endpoints for different aquatic organisms:

Algae: Green algae such as Selenastrum capricornutum (Pseudokirchneriella subcapitata) are highly sensitive to glutaraldehyde. oecd.orgepa.govdcceew.gov.aunih.gov A 96-hour EC50 for Scenedesmus subspicatus is 0.9 mg/L, with a NOEC of 0.625 mg/L. oecd.org Another study on Pseudokirchneriella subcapitata showed significant decreases in growth at concentrations ≥ 1.0 mg/L. nih.gov A 72-hour ErC50 for Desmodesmus subspicatus was reported as 0.6 mg/L. sigmaaldrich.comcarlroth.com

Invertebrates: Daphnia magna (water flea) exhibits sensitivity to glutaraldehyde. Acute toxicity tests show LC50 values ranging from 0.35 mg/L to 2.1 mg/L (48 hours). oecd.org A 48-hour EC50 for Daphnia magna was reported as 6.6 mg/L in one study and 18,260 mg/L (96h semi-static test) in another. sigmaaldrich.comcarlroth.comnih.gov Chronic exposure to Daphnia magna showed a NOEC of 2.1 mg/L over 21 days. oecd.org Oyster larvae (Crassostrea virginica) have shown moderate sensitivity, with a 48-hour LC50 of 2.1 mg/L. oecd.org

Fish: Glutaraldehyde is toxic to various fish species. Acute toxicity values (LC50) for fish range from approximately 3 mg/L to 15 mg/L depending on the species and test duration. oecd.orgresearchgate.net For example, bluegill sunfish (Lepomis macrochirus) had a 96-hour LC50 of 11 mg/L, with a NOEC of 10 mg/L. oecd.org Rainbow trout (Oncorhynchus mykiss) showed a 96-hour LC50 of 0.8 mg/L in a static test. sigmaaldrich.com Embryos of Oncorhynchus mykiss demonstrated sensitivity, with exposures of 2.5 mg/L resulting in a significant reduction in hatch rate. nih.gov Zebra fish (Danio rerio) adults had a 96-hour LC50 of 5.5 mg/L, while embryos were less sensitive with a 96-hour LC50 of 22.2 mg/L. nih.gov

While glutaraldehyde is toxic to aquatic life, dilution in receiving waters can mitigate the risk in many situations. cdc.govoecd.orgdcceew.gov.au However, the risk to the aquatic environment, particularly algae, may be higher in situations with less dilution, such as during drought conditions or in certain industrial effluents. cdc.govoecd.org

Table 2: Aquatic Ecotoxicity Data for Glutaraldehyde

Organism TypeSpeciesEndpointValue (mg/L)Exposure TimeSource
AlgaeScenedesmus subspicatusEC500.996 h oecd.org
Scenedesmus subspicatusNOEC0.62596 h oecd.org
Pseudokirchneriella subcapitataGrowth Decrease≥ 1.096 h nih.gov
Desmodesmus subspicatusErC500.672 h sigmaaldrich.comcarlroth.com
Aquatic InvertebrateDaphnia magnaLC500.3548 h oecd.org
Daphnia magnaLC502.148 h oecd.org
Daphnia magnaEC506.648 h nih.gov
Daphnia magnaEC5018,26096 h sigmaaldrich.comcarlroth.com
Daphnia magnaNOEC2.121 d oecd.org
Crassostrea virginicaLC502.148 h oecd.org
FishLepomis macrochirusLC501196 h oecd.org
Lepomis macrochirusNOEC1096 h oecd.org
Oncorhynchus mykissLC500.896 h sigmaaldrich.com
Oncorhynchus mykiss (embryos)Hatch Reduction2.5Embryo-larval nih.gov
Danio rerio (adults)LC505.596 h nih.gov
Danio rerio (embryos)LC5022.296 h nih.gov

Terrestrial Ecotoxicity to Soil Microorganisms and Plants

Glutaraldehyde can also impact terrestrial environments, primarily through potential releases to soil. While it is considered to have limited persistence in soil due to biodegradation, it can still affect soil organisms. cdc.govatamanchemicals.com

Studies indicate that glutaraldehyde can suppress the growth of both pathogenic and beneficial microorganisms in soil. google.com Exposure to glutaraldehyde can alter the microbial community structure and potentially lead to decreased microbial respiration and inhibited nitrification in soils, although some recovery may occur over time. researchgate.net

There is limited readily available data specifically on the ecotoxicity of glutaraldehyde to terrestrial plants. However, given its biocidal nature and potential to affect soil microbial communities essential for plant health, effects on plant growth and development are possible, particularly at higher concentrations. Nontarget plant phytotoxicity tests are sometimes required for pesticides, but these tests were not required for indoor uses of glutaraldehyde in one regulatory assessment. epa.gov

Due to its hydrophilic nature, biodegradation in soil, and low potential for bioaccumulation, glutaraldehyde is not thought to present a significant risk to the terrestrial environment under typical release scenarios. cdc.gov

Bioaccumulation Potential and Environmental Risk Assessment Methodologies

The assessment of bioaccumulation potential and the methodologies used for environmental risk assessment are crucial for understanding the broader ecological impact of chemical substances released into the environment. For the active ingredients found in Gigasept formulations, these assessments consider how the substances interact with environmental compartments (water, soil, air, biota) and their potential to accumulate in organisms.

Glutaraldehyde

Glutaraldehyde is a hydrophilic compound that is generally considered to have a low potential for bioaccumulation. Its environmental fate is characterized by rapid degradation in various media.

Bioaccumulation Potential: Studies indicate that glutaraldehyde is not expected to bioaccumulate in aquatic organisms at an appreciable rate. This is supported by its estimated bioconcentration factor (BCF) value of 3.2, calculated from its log Kow of -0.18 or -0.33 cdc.govajcsd.orgregulations.gov. The low log Kow value suggests a low propensity to partition into fatty tissues, which is a key factor in bioaccumulation. Glutaraldehyde's rapid biodegradation in water and soil also contributes to its low bioaccumulation potential cdc.govajcsd.org.

Environmental Risk Assessment Methodologies: Environmental risk assessments for glutaraldehyde involve evaluating its release into the environment, its fate (degradation, partitioning), and its toxicity to various environmental organisms. Methodologies often compare predicted environmental concentrations (PEC) with predicted no-effect concentrations (PNEC) for sensitive aquatic and terrestrial organisms ajcsd.orgcdc.gov. Glutaraldehyde is known to be toxic to fish, aquatic invertebrates, oysters, and shrimp, and moderately to highly toxic to algae cdc.govajcsd.orgoecd.orgdcceew.gov.au. However, dilution in receiving waters is considered a significant factor in mitigating the risk to aquatic environments under typical conditions cdc.govoecd.org. Risk assessments consider scenarios where dilution may be limited, such as in paper mill effluent or during drought conditions, where the risk to aquatic organisms, particularly algae, may be higher oecd.org. The rapid degradation of glutaraldehyde in the environment is a key factor considered in these assessments, suggesting a limited persistence and thus reduced long-term exposure potential dcceew.gov.au.

Data Table: Glutaraldehyde Bioaccumulation Parameters

ParameterValueSource
Log Kow-0.18 to -0.33 cdc.govajcsd.orgregulations.gov
Estimated BCF3.2 cdc.govajcsd.orgregulations.gov

Quaternary Ammonium (B1175870) Compounds (QACs)

Quaternary Ammonium Compounds represent a diverse group of chemicals, and their environmental fate and bioaccumulation potential can vary depending on their specific structure, particularly the length of alkyl chains.

Bioaccumulation Potential: The bioaccumulation potential of QACs is subject to variability. Some QACs have been observed to bioaccumulate in aquatic invertebrates and plants nih.gov. However, other assessments suggest that QACs are not expected to bioaccumulate based on factors like ready biodegradation and, in some cases, low octanol-water partition coefficients canada.casantos.com. For example, some QACs have experimental log Kow values around 3.15, which might suggest some potential for partitioning, but their ready biodegradability can limit actual accumulation santos.com. Biomagnification of QACs up the food chain is reported to be understudied nih.gov. The cationic nature of QACs can also influence their environmental partitioning, leading them to sorb to negatively charged particles in soil and sediment canada.casantos.com.

Environmental Risk Assessment Methodologies: Environmental risk assessments for QACs are complex due to the variety of compounds and their differing properties. Methodologies include characterizing environmental exposure, analyzing their fate and effects in wastewater treatment processes, and conducting ecotoxicological effect characterization using tests on representative aquatic organisms researchgate.netdiva-portal.org. Risk evaluation often involves calculating the ratio of measured environmental concentration (MEC) or predicted environmental concentration (PEC) to the predicted no-effect concentration (PNEC) researchgate.netdiva-portal.org. QACs are known to be toxic to aquatic organisms, with some having low LC50 values for sensitive species nih.govsantos.com. The potential for additive or synergistic toxicity in environmental samples containing multiple QACs is also a consideration in risk assessment nih.gov. Studies have indicated potential ecological risk from QACs in aquatic environments, particularly in areas near sources of release or in smaller rivers with high particulate matter researchgate.net.

Data Table: Representative QAC Bioaccumulation Parameter

Compound (Example)Log Kow (Example)Bioaccumulation PotentialSource
Quaternary Ammonium Compounds (General/Varied)VariableVariable; Some observed in aquatic organisms, others low potential nih.govcanada.casantos.com
Quaternary Ammonium Compounds (Specific Example)3.15 (Experimental)Not expected to bioaccumulate (due to biodegradation) santos.com

Advanced Methodologies in Disinfectant Research and Evaluation

Quantitative Suspension Tests for Biocidal Activity Measurement

Quantitative suspension tests are fundamental in disinfectant evaluation, determining the ability of a disinfectant to inactivate microorganisms suspended in a liquid medium. These tests are often the initial step in assessing the antimicrobial properties of active ingredients and formulations. viroxylabs.coma3p.org European standards like EN 13727 are quantitative suspension tests specifically designed for evaluating bactericidal activity in the medical area. dgsv-ev.desitubiosciences.commicrobe-investigations.comtecolab-global.commicrobe-investigations.com These standards account for realistic conditions, including the presence of interfering substances that mimic organic matter found in real-world applications, such as bovine serum albumin or sheep erythrocytes. situbiosciences.comtecolab-global.com

In a quantitative suspension test, a known concentration of test microorganisms is added to a prepared sample of the disinfectant under specified conditions, including defined contact time and temperature. a3p.orgsitubiosciences.commicrobe-investigations.comtecolab-global.com After the contact time, an aliquot of the mixture is transferred to a neutralizer solution to immediately halt the disinfectant's action. viroxylabs.coma3p.orgmicrobe-investigations.com The number of surviving microorganisms is then determined by culturing the neutralized suspension and counting the resulting colonies. viroxylabs.coma3p.orgmicrobe-investigations.com The reduction in viable counts, typically expressed as a logarithm (log reduction), indicates the disinfectant's efficacy. a3p.orgmicrobe-investigations.com For instance, EN 13727 requires a minimum 5-log reduction for disinfectants used in medical areas. microbe-investigations.comtecolab-global.com Studies evaluating glutaraldehyde (B144438), a common active ingredient in some disinfectant products, have utilized quantitative suspension tests to assess its bactericidal and yeasticidal activity under various concentrations and contact times. nih.govresearchgate.net These tests can also be adapted to determine tuberculocidal efficacy against organisms like Mycobacterium bovis (BCG). epa.gov

Carrier-Based Assays for Surface Disinfection Efficacy

Carrier-based assays, also known as surface tests, are crucial for evaluating the efficacy of disinfectants on surfaces, providing a more realistic simulation of practical conditions compared to suspension tests. viroxylabs.coma3p.orgmicrorao.commicrobe-investigations.com These tests are particularly relevant for disinfectants intended for use on medical instruments and environmental surfaces. European standards such as EN 14561 and EN 13697 are examples of quantitative carrier tests. viroxylabs.comtga.gov.auviroxylabs.comviroxylabs.commicrobe-investigations.commicrobe-investigations.comtecolab-global.commelbecmicrobiology.co.uk

In a carrier test, a standardized suspension of test microorganisms, often mixed with interfering substances, is inoculated onto a defined surface material (the carrier), such as a stainless steel disc or glass slide, and allowed to dry. viroxylabs.comviroxylabs.comviroxylabs.commicrobe-investigations.commelbecmicrobiology.co.uk This drying step mimics the presence of dried biological fluids on surfaces in real-world scenarios. viroxylabs.comviroxylabs.com The disinfectant is then applied to the inoculated carrier for a specified contact time. viroxylabs.comviroxylabs.comviroxylabs.commicrobe-investigations.commelbecmicrobiology.co.uk After the contact time, the carrier is transferred to a neutralizer solution to stop the disinfectant's activity, and surviving microorganisms are recovered from the surface and enumerated through culture methods. viroxylabs.comviroxylabs.comviroxylabs.commicrobe-investigations.commelbecmicrobiology.co.uk The efficacy is determined by comparing the number of recovered organisms from treated carriers to control carriers. microbe-investigations.comamericanpharmaceuticalreview.com EN 14561, a carrier test for surgical instruments, requires a 5-log reduction in bacterial counts. viroxylabs.commicrobe-investigations.com EN 13697, for non-porous surfaces in food, industrial, domestic, and institutional areas, requires a 4-log reduction for bacteria and a 3-log reduction for fungi/yeasts. viroxylabs.commicrobe-investigations.comtecolab-global.commelbecmicrobiology.co.uk Carrier tests are considered more representative of actual use conditions because microorganisms attached to surfaces can exhibit increased resistance compared to those in suspension. a3p.orgmicrobe-investigations.com

In Vitro Models for Studying Antimicrobial Mechanisms

In vitro models, including cell culture systems, are valuable tools for studying the mechanisms by which disinfectants inactivate microorganisms, particularly viruses. For example, cell cultures like HepG2 cells can be used to propagate and quantify viruses, allowing researchers to assess the virucidal activity of disinfectants under controlled conditions. By exposing viruses in cell culture media, with or without host cells, to disinfectants, the reduction in viral infectivity can be measured using techniques such as plaque assays or quantitative PCR. This approach helps to understand how disinfectant active ingredients, such as aldehydes or peroxides commonly found in disinfectant formulations, interact with viral particles and render them non-infectious. situbiosciences.com While specific studies on Gigasept using HepG2 cells for viral inactivation were not detailed in the search results, this methodology is broadly applicable to evaluating the virucidal efficacy of disinfectant chemistries.

Spectroscopic and Chromatographic Techniques for Component Analysis and Degradation Product Profiling

Spectroscopic and chromatographic techniques are essential for the chemical analysis of disinfectant formulations, enabling the identification and quantification of active ingredients and the detection of degradation products. High-Performance Liquid Chromatography (HPLC) is a widely used chromatographic method for analyzing disinfectant components, including glutaraldehyde and ortho-phthalaldehyde (OPA). keikaventures.comsielc.comfilab.frnifc.gov.vninnovareacademics.in

HPLC-UV is a common approach for glutaraldehyde determination, often involving derivatization with agents like 2,4-dinitrophenylhydrazine (B122626) (DNPH) to enhance detectability by UV detectors. keikaventures.comnifc.gov.vninnovareacademics.in This method allows for the accurate measurement of glutaraldehyde concentrations in disinfectant products, ensuring quality control and compliance with specified formulations. filab.frnifc.gov.vn Gas Chromatography-Mass Spectrometry (GC-MS) can be employed to identify and profile volatile and semi-volatile degradation products that may form over time or under stress conditions, providing insights into the stability and shelf-life of the disinfectant. Spectroscopic techniques, such as UV-Vis spectroscopy, can also be used for the quantitative analysis of components like OPA, which has characteristic absorption properties in the UV-Vis range. wikipedia.orgatamanchemicals.com These analytical methods are critical for monitoring the chemical integrity of disinfectant products throughout their lifecycle.

Microscopic and Imaging Techniques for Visualizing Microbial-Disinfectant Interactions and Material Changes

Microscopic and imaging techniques provide visual evidence of the interaction between disinfectants and microorganisms, as well as any potential changes induced in the materials being disinfected. Electron microscopy (e.g., Scanning Electron Microscopy - SEM, Transmission Electron Microscopy - TEM) can reveal ultrastructural damage to bacterial cells or viral particles upon exposure to disinfectants. These techniques allow researchers to observe morphological changes, such as cell wall disruption, membrane damage, or protein coagulation, providing insights into the disinfectant's mode of action. aium.org

Atomic Force Microscopy (AFM) can be used to study the surface topography of microorganisms and materials at a nanoscale, potentially showing how disinfectants affect surface roughness or lead to the formation of pores or lesions. Light microscopy, including fluorescence microscopy, can be used with appropriate staining techniques to assess cell viability or visualize the penetration of disinfectant molecules into microbial cells or biofilms. These imaging techniques complement efficacy testing by providing a visual understanding of the antimicrobial process and evaluating the compatibility of disinfectants with different surfaces.

Integration of Disinfectant Chemistries into Advanced Reprocessing Technologies (e.g., Ultrasonic Baths)

The integration of disinfectant chemistries with advanced reprocessing technologies, such as ultrasonic baths, is a key area of research and development in optimizing the cleaning and disinfection of medical instruments. Ultrasonic baths utilize high-frequency sound waves to create cavitation bubbles, which implode and generate mechanical forces that aid in the removal of debris and soil from instrument surfaces. dgsv-ev.decetylite.comamazon.com This pre-cleaning step is crucial before disinfection to ensure the disinfectant can effectively reach and inactivate microorganisms. dgsv-ev.deamazon.commicrostop.ua

While ultrasonic cleaning is primarily a cleaning process, the compatibility of disinfectant solutions with ultrasonic energy is an important consideration. Some disinfectants, such as certain glutaraldehyde formulations, may not be suitable for use directly in ultrasonic baths due to potential cavitation effects on the chemical or the generation of aerosols. canadianaudiologist.ca However, specific detergents and enzymatic cleaners designed for ultrasonic use are commonly employed in this step. dgsv-ev.decetylite.comamazon.com Following ultrasonic cleaning, instruments are typically subjected to high-level disinfection using chemical disinfectants, which may include formulations containing glutaraldehyde or OPA, often in automated reprocessing systems designed for specific types of instruments like endoscopes or ultrasound probes. civco.comnanosonics.co.ukcsmedicalllc.com Research in this area focuses on evaluating the combined efficacy of ultrasonic cleaning and subsequent chemical disinfection, as well as the compatibility of disinfectant chemistries with the materials and mechanisms of automated reprocessing equipment.

Future Directions and Research Imperatives

Development of Novel Disinfectant Chemistries with Enhanced Efficacy and Environmental Profiles

The development of novel disinfectant chemistries is a critical area of research. The goal is to create compounds that offer broader spectrum efficacy, faster kill times, improved material compatibility, lower toxicity, and reduced environmental persistence compared to existing options viroxanimalhealth.comresearchgate.net. While glutaraldehyde (B144438) and OPA have been effective high-level disinfectants, concerns regarding occupational exposure and potential environmental impact drive the search for alternatives mtpinnacle.cominfectioncontroltoday.com. Peracetic acid is considered a potent biocide with environmentally friendly decomposition products, but its corrosive nature and stability can be limitations asm.orgnih.gov. Future research focuses on developing new formulations or entirely novel compounds that overcome these drawbacks. This includes exploring synergistic combinations of existing active ingredients or developing new classes of antimicrobial agents that target unique microbial pathways. The aim is to achieve high-level disinfection with a more favorable safety and environmental profile viroxanimalhealth.com.

Elucidating Complex Resistance Mechanisms at the Molecular and Genomic Levels

Understanding the molecular and genomic basis of disinfectant resistance is crucial for preserving the effectiveness of current and future disinfectants. While antibiotic resistance has been extensively studied, knowledge regarding disinfectant resistance is more limited nih.govsci-hub.se. Microorganisms can develop resistance through various mechanisms, including reduced cell membrane permeability, activation of efflux pumps that expel the disinfectant, enzymatic degradation of the disinfectant, or alterations to the disinfectant's target sites sci-hub.se. Mobile genetic elements like plasmids, transposons, and integrons can carry disinfectant resistance genes, facilitating their spread among bacterial populations, contributing to multidrug resistance nih.govsci-hub.sedovepress.com. Future research needs to delve deeper into these complex mechanisms using advanced molecular and genomic techniques. Identifying specific genes and pathways involved in resistance to chemistries like glutaraldehyde, OPA, and peracetic acid will inform the design of new disinfectants less susceptible to existing resistance mechanisms and help in developing strategies to mitigate the spread of resistance nih.govnih.gov.

Predictive Modeling of Disinfectant Efficacy and Environmental Fate

Predictive modeling plays an increasingly important role in understanding and optimizing disinfectant use. Models can be developed to predict disinfectant efficacy against various microorganisms under different environmental conditions, such as temperature, pH, and the presence of organic matter acs.orgcanada.camdpi.com. This helps in determining optimal contact times and concentrations for specific applications. Furthermore, predictive models are essential for assessing the environmental fate of disinfectants and their breakdown products service.gov.ukresearchgate.net. This includes modeling their persistence, degradation pathways, and potential impact on ecosystems service.gov.uk. Such models can inform the development of more environmentally sustainable disinfectants and guide responsible disposal practices. Integrating data on disinfectant chemistry, microbial susceptibility, and environmental factors into sophisticated models will allow for more accurate predictions of efficacy and environmental impact, supporting the development and deployment of safer and more effective disinfection strategies acs.orgcanada.ca.

Standardization of Research Protocols for Cross-Comparative Studies

The lack of standardized research protocols hinders the ability to directly compare the efficacy and properties of different disinfectants across studies and laboratories tandfonline.comeuropeanpharmaceuticalreview.commdpi.com. Variations in test methodologies, including the choice of test organisms, inoculum size, contact time, temperature, and the presence of interfering substances, can lead to disparate results tandfonline.comeuropeanpharmaceuticalreview.com. Standardization of research protocols is essential for generating reliable and comparable data on disinfectant performance. This involves developing and adopting harmonized testing standards for different types of disinfectants and applications tandfonline.commdpi.com. Standardized protocols will facilitate the accurate evaluation of novel chemistries, the assessment of resistance development, and the validation of predictive models, ultimately accelerating the translation of research findings into practical guidelines and regulations tandfonline.comeuropeanpharmaceuticalreview.commdpi.comnih.gov.

Translational Research for Optimizing Disinfectant Application in Controlled Environments

Translational research is vital for bridging the gap between laboratory findings and the effective implementation of disinfection strategies in real-world controlled environments, such as healthcare facilities and industrial settings researchgate.net. This involves taking research on disinfectant efficacy, resistance mechanisms, and predictive modeling and applying it to optimize disinfection protocols and practices infectioncontroltoday.comnih.gov. Key areas of translational research include evaluating the effectiveness of disinfectants under simulated-use conditions, assessing the impact of application methods on efficacy, and developing strategies to improve compliance with disinfection protocols europeanpharmaceuticalreview.cominfectioncontroltoday.comnih.gov. Translational research also focuses on understanding the factors that influence the success of disinfection in complex environments, such as the presence of biofilms and the challenges of disinfecting intricate medical devices mdpi.comdisinfectionandsterilization.org. The goal is to ensure that the scientific understanding of disinfectants is effectively translated into practical, evidence-based guidelines and training programs that enhance infection control and patient safety researchgate.netnih.gov.

Q & A

Q. How can open science practices improve reproducibility in this compound research?

  • Methodological Answer : Publish pre-registered study designs on Open Science Framework (OSF). Use FAIR data principles (Findable, Accessible, Interoperable, Reusable) for data sharing and containerization tools (e.g., Docker) for computational workflows. Participate in peer-replication initiatives like the Reproducibility Project .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.